Glyasperin A

概要

説明

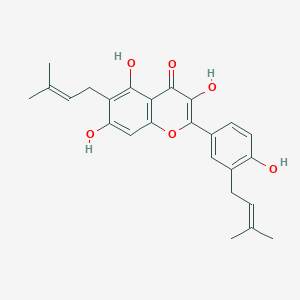

Glyasperin A is a flavonoid compound isolated from the leaves of Macaranga indica, a plant belonging to the Euphorbiaceae family. This compound has garnered significant attention due to its potential anticancer properties, particularly its effectiveness against cancer stem cells .

科学的研究の応用

Chemistry: It serves as a model compound for studying flavonoid chemistry and its reactivity.

作用機序

Target of Action

Glyasperin A, a flavonoid isolated from the leaves of Macaranga indica, has been identified to have potential anticancer properties . The primary targets of this compound include STAT3, IL2RA, MMP1, and CXCL8 . These targets play crucial roles in cell proliferation, inflammatory response, cell growth, and tissue damage .

Mode of Action

This compound interacts with its targets leading to various changes in cellular functions. It may regulate cell growth by inhibiting the activation of MMP1, thus reducing tissue damage and cell death caused by excessive inflammatory response and promoting the growth of new tissues .

Biochemical Pathways

The therapeutic targets of this compound for atherosclerosis are mainly involved in serotonergic synapse, efferocytosis, arachidonic acid metabolism, chemical carcinogenesis-receptor activation, and platelet activation . These pathways play significant roles in inflammatory responses and oxidative stress .

Pharmacokinetics

It is known that this compound has a strong inhibitory effect on ntera-2 cellular proliferation, indicating its potential bioavailability .

Result of Action

This compound has been shown to strongly inhibit NTERA-2 cellular proliferation in a dose-dependent manner . It also induces cell cycle arrest at the S-phase and apoptosis in association with increasing compound concentrations . Furthermore, significant activation of the caspase-3 apoptotic enzyme under this compound treatment has been recorded .

生化学分析

Biochemical Properties

Glyasperin A interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit NTERA-2 cellular proliferation in a dose-dependent manner . The compound also induces apoptosis in association with increasing compound concentrations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It strongly inhibits NTERA-2 cellular proliferation . In addition, it has been found to be more sensitive to NTERA-2 cancer stem cells than to the HEK-293A normal kidney embryonic cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis in cells, which is associated with increasing compound concentrations . It also activates the caspase-3 apoptotic enzyme .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glyasperin A involves the extraction from the leaves of Macaranga indica. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.

化学反応の分析

Types of Reactions: Glyasperin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

Reduction: This reaction can affect the carbonyl groups within the compound.

Substitution: This reaction can occur at the aromatic rings, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

類似化合物との比較

- Glyasperin B

- Glyasperin C

- Glyasperin D

Comparison: Glyasperin A is unique among its analogs due to its higher potency against cancer stem cells. While other glyasperins also exhibit anticancer properties, this compound has demonstrated a more significant impact on cell cycle arrest and apoptosis induction .

生物活性

Glyasperin A is a bioactive compound derived from the plant Glycyrrhiza glabra, commonly known as licorice. This compound has garnered interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The following sections delve into the specific biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a flavonoid with a complex structure that contributes to its biological activity. Its molecular formula is , and its structure includes several hydroxyl groups that are crucial for its interaction with biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications for various diseases.

- Research Findings : A study reported that this compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions .

2. Antimelanogenesis Activity

The compound has been shown to inhibit melanin production, making it a candidate for skin-whitening agents.

- Mechanism : this compound inhibits the enzyme tyrosinase, which is essential for melanin synthesis. This inhibition leads to decreased melanin levels in skin cells .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral infections, including COVID-19.

- Case Study : Molecular docking studies indicated that this compound binds effectively to the Nsp15 endoribonuclease of SARS-CoV-2, demonstrating high binding affinity and suggesting its role as a potential therapeutic agent against COVID-19 .

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Nsp15 Endoribonuclease | -8.5 |

| Glycyrrhizic Acid | Spike Glycoprotein | -9.0 |

4. Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways, making it beneficial in treating inflammatory diseases.

- Mechanism : It inhibits the NF-κB pathway, which plays a critical role in regulating immune responses and inflammation .

Molecular Dynamics Simulation Studies

Molecular dynamics (MD) simulations have been employed to investigate the stability of this compound when bound to its target proteins. These studies provide insights into the dynamic behavior of protein-ligand complexes.

特性

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)25-24(30)23(29)21-20(31-25)12-19(27)17(22(21)28)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCCZOWAHHBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162054 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142474-52-0 | |

| Record name | Glyasperin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity associated with Glyasperin A?

A1: this compound has demonstrated significant antioxidant and antimelanogenesis properties. [, , ]

Q2: What potential applications are suggested for this compound based on its antimelanogenesis activity?

A3: Its ability to reduce melanin production makes it a potential candidate for development as a skin-whitening agent in cosmetic applications. []

Q3: Does this compound exhibit any anti-cancer properties?

A4: this compound has shown cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells and human breast (MCF-7) and colon (HT-29 and HCT-116) cancer cell lines. [, , ]

Q4: How does this compound's cytotoxic activity compare to other known anti-cancer agents?

A5: While it exhibits cytotoxic effects, its potency can vary depending on the cell line. For example, it demonstrated moderate activity against MCF-7 cells compared to the positive control drug vincristin. []

Q5: Has this compound shown any potential as a therapeutic agent against COVID-19?

A6: Computational studies using molecular docking suggest that this compound could be a potential inhibitor of SARS-CoV-2. It showed strong binding affinity to the spike glycoprotein, potentially preventing virus entry into host cells. [, , ] It also displayed good binding affinity to the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. []

Q6: Has this compound been tested in clinical trials for COVID-19 treatment?

A6: Currently, there is no evidence of this compound being tested in clinical trials for COVID-19 treatment. The existing research is primarily based on computational studies and in vitro experiments.

Q7: What are the natural sources of this compound?

A9: this compound has been primarily isolated from the roots of the licorice plant (Glycyrrhiza aspera). [] It has also been found in the propolis of stingless bees, specifically Tetragonula biroi Friese nests. [, , , ]

Q8: What extraction methods are commonly used to isolate this compound?

A10: this compound is typically extracted using solvents like dichloromethane or methanol, followed by various chromatographic techniques for separation and purification. [, , ]

Q9: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C26H28O6, and its molecular weight is 436.49 g/mol. []

Q10: What spectroscopic data is used to characterize this compound?

A12: The structure of this compound has been elucidated using various spectroscopic methods, including UV-Vis, IR, HRESIMS, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMBC and HMQC). [, , , , ]

Q11: How does this compound interact with its molecular targets?

A13: While the precise mechanism of action of this compound is still under investigation, computational studies suggest that it interacts with its target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, , ]

Q12: What are the downstream effects of this compound binding to its targets?

A14: The downstream effects are dependent on the specific target. For example, binding to the SARS-CoV-2 spike glycoprotein may block viral entry into host cells, while binding to Mpro could inhibit viral replication. [, ] Its anti-melanogenic effect is thought to be mediated through modulation of melanin synthesis pathways, but the exact mechanism requires further elucidation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。